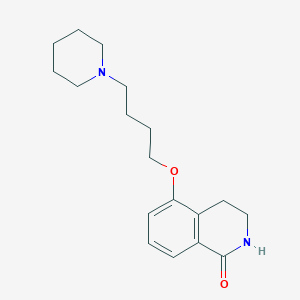
3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone
Übersicht
Beschreibung
3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- Synthesis Process: The synthesis of similar compounds, such as 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone, involves multiple steps starting from isoquinoline. This process includes sulfonation, obtaining dihydroxy-isoquinoline, and hydrogenation steps to achieve the final product (Huang Wei-yi, 2006).
Molecular Structure Analysis
- Structural Identification: The structure of these compounds is typically confirmed through spectral techniques like 1H NMR, 13C NMR, and mass spectroscopy, which help in understanding the molecular framework and functional groups present in the compound.
Chemical Reactions and Properties
- Chemical Reactions: These compounds can undergo various chemical reactions, forming different derivatives and exhibiting varied biological activities. For example, some derivatives have shown antimicrobial activity against pathogenic strains of bacteria and fungi (R. Zaki et al., 2019).
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects in Cerebral Ischemia
- Study Overview : Research has shown that this compound is a potent inhibitor of Poly(ADP-Ribose) Synthetase (PARS) and has significant neuroprotective effects in a rat model of focal cerebral ischemia. It was found to reduce infarct volume, indicating its role in the pathogenesis of brain damage in cerebral ischemia through intracellular energy depletion (Takahashi et al., 1997).
Glycoprotein IIb/IIIa Antagonists
- Study Overview : Another study focused on glycoprotein IIb/IIIa antagonists, where derivatives of 3,4-dihydro-1(1H)-isoquinolinone demonstrated potent inhibitory activity. These compounds are structurally novel and were shown to be effective in vitro and in vivo (Hutchinson et al., 1996).
Synthesis and Structural Studies
- Study Overview : There are also studies on the synthesis of this compound and related derivatives, providing insights into its chemical structure and synthesis methods. For instance, a study by Huang Wei-yi in 2006 focused on synthesizing 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline (Wei-yi, 2006).
Antimicrobial Activity
- Study Overview : Research by Zaki et al. (2019) explored novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines, highlighting their antimicrobial activity against various pathogenic bacteria and fungi (Zaki et al., 2019).
Vasodilatation Activity
- Study Overview : Zhang San-qi's 2010 study synthesized novel 2-Substituted-3,4-dihydro-1(2H)-isoquinolinones and assessed their vasodilatation activity (San-qi, 2010).
Antitumor Properties
- Study Overview : A study by Lv et al. (2014) investigated the antitumor properties of 2-benzyl-3, 4-dihydroisoquinolin-1(2H)-one and its derivatives, finding significant antitumor activity against various cancer cell lines (Lv et al., 2014).
Neurotoxicity and Cell Death
- Study Overview : Research has also delved into the role of this compound in neurotoxicity and cell death. For example, a study by Kang et al. (2004) found that this compound, as a PARP-1 inhibitor, effectively attenuates cell death in human cervical cancer cells treated with arsenic trioxide (Kang et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUDNBEIXGHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433229 | |
| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |
CAS RN |
129075-73-6 | |
| Record name | 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPQ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5007H57E2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





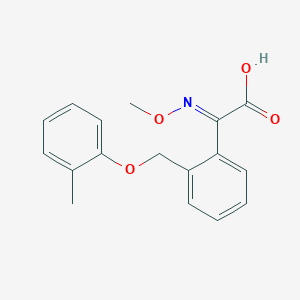
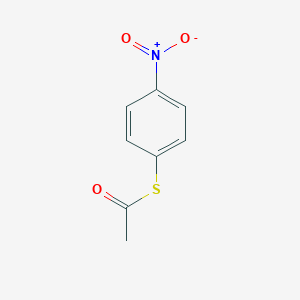
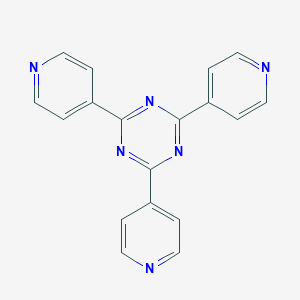


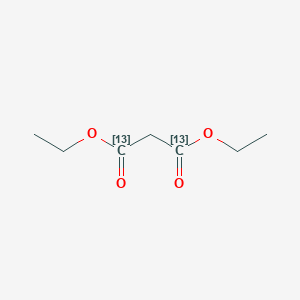

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)


![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)